molecular formula C19H18N2O3 B2618522 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1241268-12-1

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2618522
CAS RN: 1241268-12-1
M. Wt: 322.364
InChI Key: HUUJNRGRNUTRNG-UHFFFAOYSA-N
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Description

The compound “1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . The molecule also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the benzo[d][1,3]dioxol-5-yl and o-tolyl groups . These groups could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Compounds with pyrazoline motifs and benzo[d][1,3]dioxole groups have been synthesized and evaluated for their antimicrobial activity. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds and evaluated their antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as strains of fungi, with some compounds showing significant activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Molecular Docking and Spectroscopic Analysis

Mary et al. (2015) conducted a comprehensive study on a similar compound, involving molecular docking studies to assess its potential inhibitory activity against certain enzymes, indicating potential anti-neoplastic properties. This study also included spectroscopic analysis for structural characterization, suggesting applications in drug development and molecular biology research (Mary et al., 2015).

Fluorescent Chemosensors

Khan (2020) synthesized a pyrazoline derivative and explored its photophysical properties, demonstrating its application as a fluorescent chemosensor for detecting metal ions, particularly Fe3+. This highlights the potential use of such compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Photopolymerization Initiators

Wang et al. (2010) explored the use of benzophenone derivatives, closely related to the compound , as photoinitiators in free radical polymerization, indicating their application in materials science, especially in the development of novel polymeric materials (Wang et al., 2010).

Crystal Structure Analysis

The detailed crystal structure analysis of compounds with similar structural features provides insights into their molecular conformation, intermolecular interactions, and potential applications in designing molecules with desired properties for pharmaceuticals and materials science (Kumara et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-5-3-4-6-15(12)17-10-16(20-21(17)13(2)22)14-7-8-18-19(9-14)24-11-23-18/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUJNRGRNUTRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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